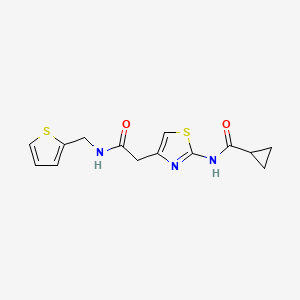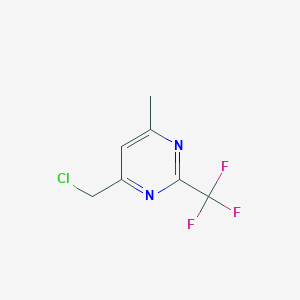![molecular formula C16H17N5O B3003875 3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1H-indole CAS No. 2199211-50-0](/img/structure/B3003875.png)
3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1H-indole is a complex organic compound that features both an indole and a triazole moiety. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties . The triazole ring, on the other hand, is a versatile pharmacophore that is stable under various conditions and can form hydrogen bonds, enhancing the compound’s interaction with biological targets .
Mechanism of Action
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets in the body.
Mode of Action
It is known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . Furthermore, the carbonyl group in the compound’s structure has the ability to form hydrogen bonds , which could facilitate its interaction with its targets.
Biochemical Pathways
It is known that triazole compounds can show versatile biological activities , suggesting that they could potentially affect multiple biochemical pathways.
Pharmacokinetics
It is known that the presence of 1,2,4-triazole moiety can influence the polarity, solubility, lipophilicity, and hydrogen bonding capacity of a molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties .
Action Environment
It is known that the electron-donating properties of substituents or the presence of several electron-donating groups at the same time can influence the yields of triazole compounds , suggesting that environmental factors could potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1H-indole typically involves multiple steps. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which is used to form the triazole ring. This reaction involves the use of organic azides and alkynes under copper-catalyzed conditions . The piperidine ring can be introduced through nucleophilic substitution reactions, and the indole moiety is often synthesized via Fischer indole synthesis .
Industrial Production Methods
These optimizations may include the use of continuous flow reactors and automated synthesis platforms to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazoles.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Dihydrotriazoles.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1H-indole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anticancer and antiviral properties.
Comparison with Similar Compounds
Similar Compounds
3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole: Known for its antitubercular activity.
1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole: Exhibits antiviral properties.
Uniqueness
What sets 3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1H-indole apart is its unique combination of an indole and a triazole ring, which provides a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
1H-indol-3-yl-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c22-16(14-11-17-15-4-2-1-3-13(14)15)20-9-5-12(6-10-20)21-18-7-8-19-21/h1-4,7-8,11-12,17H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOPULXCUFXXKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1-cyanocyclopentyl)-2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)-propan-2-ylamino]acetamide](/img/structure/B3003800.png)

![8-Methoxy-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]chromen-2-one](/img/structure/B3003803.png)

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B3003806.png)
![4-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B3003807.png)
![[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methanol](/img/structure/B3003808.png)



